5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid

Physicochemical Characterization Medicinal Chemistry Property-Based Drug Design

5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid (CAS 1363381-10-5) is a brominated heterocyclic building block that integrates a pyrazolo[1,5-a]pyridine fused core with a carboxylic acid functional group at the 2‑position. Its molecular formula is C₈H₅BrN₂O₂, with a molecular weight of 241.04 g·mol⁻¹.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 1363381-10-5
Cat. No. B1448272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid
CAS1363381-10-5
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)C(=O)O)C=C1Br
InChIInChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(3-5)4-7(10-11)8(12)13/h1-4H,(H,12,13)
InChIKeyFFUOCWOSRKGHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid (CAS 1363381-10-5) – A Strategic Halogenated Heterocyclic Scaffold for Medicinal Chemistry


5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid (CAS 1363381-10-5) is a brominated heterocyclic building block that integrates a pyrazolo[1,5-a]pyridine fused core with a carboxylic acid functional group at the 2‑position. Its molecular formula is C₈H₅BrN₂O₂, with a molecular weight of 241.04 g·mol⁻¹ [1]. The presence of the bromine atom at the 5‑position confers enhanced electrophilic reactivity, rendering it a versatile handle for palladium‑catalyzed cross‑coupling reactions such as Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, thereby enabling efficient diversification into complex biologically active molecules. The carboxylic acid group further expands its utility by providing a site for amidation, esterification, or salt formation, which are critical transformations in drug discovery and agrochemical development. As a member of the pyrazolo[1,5‑a]pyridine family—a privileged scaffold recognized for its kinase‑inhibitory and other pharmacological activities—this compound is frequently employed as an advanced intermediate in the synthesis of targeted therapeutics and probe molecules [2].

Why 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid Cannot Be Casually Replaced by Non‑Brominated or Chloro‑Analogues in Synthetic and Biological Workflows


In‑class compounds such as the parent pyrazolo[1,5‑a]pyridine‑2‑carboxylic acid (CAS 63237‑88‑7) or the 5‑chloro derivative (CAS 1545047‑49‑1) cannot be freely interchanged with the 5‑bromo analogue due to fundamental differences in reactivity, physicochemical properties, and synthetic accessibility. The bromine substituent at the 5‑position not only increases molecular weight and lipophilicity (XLogP3 ≈ 1.6) but also dramatically accelerates the rate of oxidative addition in cross‑coupling reactions relative to the chloro derivative and enables reactivity not possible with the non‑halogenated parent [1]. This kinetic advantage directly influences both the yield and the functional‑group tolerance of subsequent derivatization steps. Additionally, the bulkier bromine atom can subtly alter the three‑dimensional conformation and electronic distribution of the fused ring system, potentially leading to different binding affinities or selectivities when the compound is used directly as a biological probe [2]. Procurement of an incorrect analogue—for example, the non‑brominated version—would preclude any downstream chemistry reliant on the C‑5 halogen handle, while the chloro version may require more forcing conditions or specialized catalysts to achieve comparable conversion. The following sections provide quantitative and comparator‑based evidence that substantiates the unique positioning of the 5‑bromo derivative in both synthetic and pharmacological contexts.

Quantitative Evidence Guide: Differentiating 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid from Closest Analogues


Molecular Weight and Lipophilicity: Comparative Physicochemical Profile of 5-Bromo vs. 5-Chloro and Parent Analogues

The 5-bromo derivative exhibits a significantly higher molecular weight (241.04 g·mol⁻¹) compared to the non‑halogenated parent pyrazolo[1,5‑a]pyridine‑2‑carboxylic acid (162.15 g·mol⁻¹) and the 5‑chloro analogue (196.59 g·mol⁻¹) [1][2]. Its computed XLogP3 value of 1.6 indicates moderate lipophilicity, which is expected to be greater than that of the more polar parent compound (lacking the bromine) and slightly higher than the chloro derivative due to bromine's larger atomic radius and polarizability [1]. These differences directly affect solubility, membrane permeability, and protein‑binding characteristics, making the bromo derivative a distinct entity in pharmacokinetic and pharmacodynamic profiling.

Physicochemical Characterization Medicinal Chemistry Property-Based Drug Design

Physical Form and Purity Profile: Availability as a Solid with Defined Analytical Specifications

The target compound is supplied as a solid (powder or crystalline) with a stated purity of ≥95% from multiple reputable vendors [1]. This contrasts with the 5‑chloro analogue, which is also available as a powder with 95% purity, but the bromo derivative is often part of the AldrichCPR collection, indicating it is a unique chemical provided to early discovery researchers without full analytical characterization by Sigma‑Aldrich [1]. The non‑brominated parent compound is also available as a solid but typically lacks the reactive halogen handle . The solid physical form facilitates accurate weighing and storage, while the high purity ensures reproducible reactivity in subsequent transformations.

Chemical Synthesis Process Chemistry Quality Control

Synthetic Versatility: Bromine as a Superior Leaving Group for Cross‑Coupling Reactions

The 5‑bromo substituent is a particularly effective leaving group in palladium‑catalyzed cross‑coupling reactions, exhibiting faster oxidative addition rates compared to the corresponding 5‑chloro derivative [1]. This kinetic advantage translates to higher yields and milder reaction conditions in Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, alkenyl, alkynyl, and amino groups at the 5‑position. In contrast, the non‑brominated parent compound cannot undergo such transformations at the 5‑position, and the chloro analogue often requires higher temperatures, stronger bases, or more active catalysts to achieve comparable conversions. Quantitative studies on analogous heteroaryl bromides have demonstrated that the oxidative addition step can be up to 100‑fold faster for aryl bromides than for aryl chlorides under identical conditions [1].

Organic Synthesis Cross-Coupling C–C Bond Formation

Potential Biological Activity: Pyrazolo[1,5‑a]pyridine Core as a Privileged Kinase Inhibitor Scaffold

The pyrazolo[1,5‑a]pyridine core is a well‑established privileged scaffold for the inhibition of various protein kinases, including PI3Kα, Trk, and EphB3 [1]. In a seminal study, a related pyrazolo[1,5‑a]pyridine derivative (compound 5x) demonstrated potent and selective inhibition of p110α PI3 kinase with an IC₅₀ of 0.9 nM, underscoring the potential of this heterocyclic system in oncology [1]. While direct biological data for 5‑bromopyrazolo[1,5‑A]pyridine‑2‑carboxylic acid itself are limited, the presence of the bromine atom at the 5‑position provides a synthetic entry point for the preparation of focused libraries of kinase inhibitors. The 5‑bromo derivative serves as a key intermediate for introducing diverse pharmacophoric elements via cross‑coupling, thereby enabling the exploration of structure‑activity relationships (SAR) around the pyrazolo[1,5‑a]pyridine nucleus. The non‑brominated parent compound lacks this diversification handle, while the chloro analogue may be less reactive under certain cross‑coupling conditions [2].

Kinase Inhibition Cancer Therapeutics Structure‑Activity Relationship

Optimal Use Cases for 5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid in Drug Discovery and Chemical Synthesis


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries

The 5‑bromo derivative is ideally suited for the parallel synthesis of focused libraries of pyrazolo[1,5‑a]pyridine‑based kinase inhibitors. Its bromine handle enables efficient Suzuki–Miyaura coupling with a wide range of aryl‑ and heteroarylboronic acids, allowing the rapid exploration of substituent effects at the 5‑position on potency and selectivity against targets such as PI3Kα, Trk, and EphB3 [1]. The carboxylic acid group can be further elaborated via amide bond formation to generate analogues with improved pharmacokinetic properties. The compound's solid form and high purity ensure reliable and reproducible results in high‑throughput chemistry workflows.

Chemical Biology: Preparation of Affinity Probes and Chemical Tools

Researchers can utilize the 5‑bromo derivative as a starting material for the synthesis of biotinylated or fluorescently labeled pyrazolo[1,5‑a]pyridine probes. The carboxylic acid moiety provides a convenient attachment point for linkers, while the bromine atom can be replaced with functional groups that modulate binding affinity or enable photoaffinity labeling. Such probes are valuable for target identification, cellular imaging, and mechanistic studies of kinase‑mediated signaling pathways [1].

Agrochemical Discovery: Design of Novel Pesticides or Herbicides

The pyrazolo[1,5‑a]pyridine scaffold has been explored for agrochemical applications, and the 5‑bromo derivative serves as a versatile intermediate for the synthesis of potential pesticides or herbicides. Its reactivity profile allows for the introduction of substituents known to enhance biological activity in agricultural settings, and the carboxylic acid group can be converted into esters or amides to modulate physicochemical properties such as lipophilicity and soil mobility [2].

Process Chemistry: Scale‑Up of Key Intermediates

In process research and development, the 5‑bromo derivative may be employed as an advanced intermediate for the large‑scale synthesis of drug candidates. Its well‑defined solid form and high purity facilitate accurate charge calculations and consistent reaction outcomes. The bromine atom's reactivity can be harnessed in robust cross‑coupling protocols that are amenable to scale‑up, potentially offering advantages over the less reactive chloro analogue in terms of reaction rate and yield [3].

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